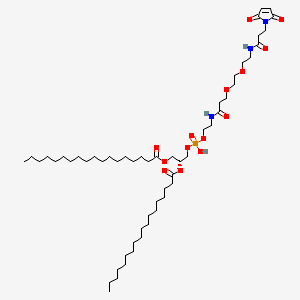

DSPE-PEG2-mal

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C55H100N3O14P |

|---|---|

Peso molecular |

1058.4 g/mol |

Nombre IUPAC |

[(2R)-3-[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C55H100N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-54(63)69-47-49(72-55(64)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-71-73(65,66)70-44-40-57-51(60)38-42-67-45-46-68-43-39-56-50(59)37-41-58-52(61)35-36-53(58)62/h35-36,49H,3-34,37-48H2,1-2H3,(H,56,59)(H,57,60)(H,65,66)/t49-/m1/s1 |

Clave InChI |

PFHIBVKYIUDMIC-ANFMRNGASA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DSPE-PEG2000-Maleimide: Synthesis, Bioconjugation, and Applications in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-MAL), a critical component in the development of targeted drug delivery systems. This document details its synthesis, physicochemical properties, and its application in the bioconjugation of targeting ligands to nanocarriers such as liposomes and lipid nanoparticles. Furthermore, it explores the role of DSPE-PEG2000-MAL in the delivery of therapeutics targeting key signaling pathways in cancer, such as the EGFR and VEGF pathways.

Core Concepts and Chemical Properties

DSPE-PEG2000-MAL is a functionalized phospholipid-polymer conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a molecular weight of approximately 2000 Daltons, and a reactive maleimide (B117702) group at the terminus of the PEG chain.[1] The amphiphilic nature of this molecule allows for its stable integration into the lipid bilayer of nanoparticles, with the DSPE anchor embedded in the hydrophobic core and the PEG-maleimide chain extending into the aqueous exterior.[2] The PEG linker serves to increase the circulation half-life of the nanoparticles by reducing clearance by the reticuloendothelial system.[3] The terminal maleimide group provides a reactive handle for the covalent attachment of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, via a stable thioether bond.[4] This enables the functionalization of nanoparticles for targeted delivery to specific cells or tissues.

Table 1: Physicochemical Properties of DSPE-PEG2000-MAL

| Property | Value | References |

| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] | [5] |

| CAS Number | 474922-22-0 | |

| Molecular Formula | C₁₃₉H₂₇₁N₄O₅₇P (average) | |

| Average Molecular Weight | ~2941.64 g/mol | |

| Purity | >95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in hot water, chloroform (B151607), ethanol | |

| Storage Temperature | -20°C |

Synthesis and Characterization

The synthesis of DSPE-PEG2000-MAL is typically achieved through a two-step process starting from DSPE-PEG2000-Amine.

Experimental Protocol: Synthesis of DSPE-PEG2000-Maleimide

Materials:

-

DSPE-PEG2000-Amine

-

N-succinimidyl-3-maleimidopropionate (SMCC) or similar maleimide-NHS ester

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

-

Dissolve DSPE-PEG2000-Amine in a mixture of anhydrous DCM and a small amount of anhydrous DMF.

-

Add N-succinimidyl-3-maleimidopropionate (typically 1.2-1.5 molar excess) to the solution.

-

Add triethylamine (2-3 molar excess) to the reaction mixture to act as a base.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield pure DSPE-PEG2000-MAL.

-

Dry the final product under vacuum to remove all traces of solvent.

Characterization Methods

The successful synthesis and purity of DSPE-PEG2000-MAL and its conjugates are confirmed using various analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool to confirm the presence of the maleimide group and its subsequent reaction with a thiol-containing molecule. The protons of the maleimide double bond typically appear as a characteristic singlet at approximately 6.7-6.9 ppm. Upon successful conjugation to a thiol, this peak disappears, indicating the formation of the thioether bond.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the DSPE-PEG2000-MAL and to monitor the progress of conjugation reactions. By comparing the chromatograms of the starting materials and the reaction mixture, the formation of the conjugate and the consumption of the reactants can be quantified. A typical mobile phase consists of a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

Table 2: Quantitative Data from Characterization and Conjugation Studies

| Parameter | Method | Result | References |

| Purity of DSPE-PEG2000-MAL | HPLC | >95% | |

| Conjugation Efficiency (Peptide) | HPLC | >95% | |

| Maleimide Peak (¹H NMR) | ¹H NMR (in D₂O) | ~6.87 ppm | |

| Disappearance of Maleimide Peak after Conjugation | ¹H NMR | Complete disappearance | |

| Stability of Maleimide at pH 7.0 (24h) | Ellman's Assay | ~100% activity | |

| Stability of Maleimide at pH 9.5 (24h) | Ellman's Assay | ~26% activity |

Bioconjugation and Liposome (B1194612) Formulation

The primary application of DSPE-PEG2000-MAL is the surface functionalization of liposomes and other nanoparticles with targeting ligands.

Experimental Protocol: Thiol-Maleimide Conjugation to a Peptide

Materials:

-

DSPE-PEG2000-MAL

-

Thiol-containing peptide

-

Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Dissolve the thiol-containing peptide in the degassed reaction buffer. If the peptide contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them to free thiols.

-

Dissolve DSPE-PEG2000-MAL in the reaction buffer. A co-solvent like DMSO may be used if solubility is an issue.

-

Add the DSPE-PEG2000-MAL solution to the peptide solution. A molar excess of the maleimide lipid (e.g., 3:1) is often used to ensure complete reaction of the peptide.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the resulting DSPE-PEG2000-peptide conjugate from unreacted starting materials using dialysis or size-exclusion chromatography.

Experimental Protocol: Preparation of Targeted Liposomes

Materials:

-

Primary structural lipids (e.g., DSPC, Cholesterol)

-

DSPE-PEG2000

-

DSPE-PEG2000-ligand conjugate

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Hydration buffer (e.g., PBS)

-

Chloroform

Procedure (Thin-Film Hydration Method):

-

Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-ligand) in chloroform in a round-bottom flask at the desired molar ratio.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated by vortexing or sonicating the flask.

-

To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Remove unencapsulated drug by dialysis or size-exclusion chromatography.

Applications in Targeting Cancer Signaling Pathways

DSPE-PEG2000-MAL-functionalized nanoparticles are instrumental in delivering therapeutic agents to cancer cells by targeting overexpressed cell surface receptors. This targeted approach can enhance the therapeutic efficacy and reduce the side effects of potent drugs.

Targeting the Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Liposomes decorated with antibodies or antibody fragments targeting EGFR can deliver chemotherapeutics like doxorubicin (B1662922) directly to cancer cells.

Caption: EGFR signaling pathway and targeted liposome delivery.

Targeting the Vascular Endothelial Growth Factor (VEGF) Pathway

The VEGF signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. DSPE-PEG2000-MAL-modified nanoparticles can be used to deliver anti-angiogenic agents, such as siRNA targeting VEGF, to tumor endothelial cells.

Caption: VEGF signaling pathway and targeted LNP-mediated siRNA delivery.

Experimental and Logical Workflows

The development of targeted drug delivery systems using DSPE-PEG2000-MAL follows a logical workflow from synthesis to in vivo application.

Caption: General workflow for developing targeted nanoparticles.

Conclusion

DSPE-PEG2000-MAL is a versatile and indispensable tool in the field of targeted drug delivery. Its well-defined chemical structure and reactivity allow for the precise engineering of nanocarriers with enhanced circulation times and the ability to specifically target diseased cells and tissues. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at creating more effective and less toxic nanomedicines. The continued exploration of novel targeting ligands and therapeutic payloads in conjunction with DSPE-PEG2000-MAL-functionalized nanoparticles holds immense promise for the future of personalized medicine.

References

- 1. NSP's DSPE-PEG-Mal were used for Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing for siRNA Delivery - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 2. When Albumin Meets Liposomes: A Feasible Drug Carrier for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]

- 4. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

- 5. nanocs.net [nanocs.net]

A Technical Guide to the Synthesis of DSPE-PEG2000-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal). This functionalized lipid is a critical component in the development of targeted drug delivery systems, such as liposomes and lipid nanoparticles, enabling the conjugation of thiol-containing ligands like antibodies, peptides, and proteins.[1][2][3]

Core Synthesis Pathway

The most common and well-documented synthetic route to DSPE-PEG2000-Maleimide involves the reaction of an amine-terminated DSPE-PEG2000 with a maleimide-functionalized N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, linking the maleimide (B117702) group to the terminus of the polyethylene (B3416737) glycol (PEG) chain.

A frequently used reagent for this purpose is N-succinimidyl-3-maleimidopropionate (SMP). The reaction is typically carried out in an organic solvent in the presence of a tertiary amine base, such as triethylamine (B128534), which acts as a catalyst and acid scavenger.[4]

Below is a diagram illustrating the general synthesis pathway.

Caption: Synthesis of DSPE-PEG2000-Maleimide via reaction of DSPE-PEG2000-Amine with SMP.

Experimental Protocol

This section provides a detailed methodology for the synthesis and purification of DSPE-PEG2000-Maleimide, based on established literature.

Materials:

-

Amino-PEG2000-DSPE

-

N-succinimidyl-3-maleimidopropionate (SMP)

-

Dichloromethane (CH2Cl2), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA)

-

Sephadex G-50

Procedure:

-

Dissolution of Reactants: In a clean, dry reaction vessel, dissolve amino-PEG2000-DSPE (e.g., 500 mg, 0.18 mmol) and N-succinimidyl-3-maleimidopropionate (e.g., 62.6 mg, 0.24 mmol) in a mixture of anhydrous dichloromethane (3 ml) and anhydrous dimethylformamide (0.75 ml).

-

Addition of Base: To the solution from step 1, add triethylamine (e.g., 76 µl, 0.54 mmol) dropwise while stirring.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion of the reaction, the product mixture is purified using a Sephadex G-50 column to separate the desired DSPE-PEG2000-Maleimide from unreacted starting materials and byproducts.

-

Product Isolation: The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield DSPE-PEG2000-Maleimide as a white solid.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of DSPE-PEG2000-Maleimide.

| Parameter | Value | Reference |

| Purity | >95% | |

| Molecular Formula | C139H271N4O57P (average) | |

| Solubility | Soluble in chloroform (B151607) and warm water | |

| Storage | -20°C |

Characterization

Confirmation of the successful synthesis of DSPE-PEG2000-Maleimide is crucial. The following techniques are commonly employed:

-

¹H NMR Spectroscopy: The presence of a characteristic peak for the maleimide protons (typically around 6.68 ppm) confirms the successful incorporation of the maleimide group. The disappearance of this peak after conjugation with a thiol-containing molecule can be used to verify the reactivity of the maleimide group.

-

Mass Spectrometry: Techniques such as MALDI-TOF MS can be used to confirm the molecular weight of the final product.

-

Ellman's Assay: This colorimetric assay can be used to indirectly confirm the synthesis by showing a low concentration of free thiols in the final product after reacting it with a known amount of a thiol-containing peptide.

Applications and Considerations

DSPE-PEG2000-Maleimide is widely used for the surface functionalization of liposomes and other nanoparticles. The maleimide group readily reacts with sulfhydryl (thiol) groups on ligands such as antibodies, peptides, and proteins through a Michael addition reaction, forming a stable thioether bond. This conjugation strategy is instrumental in developing targeted drug delivery systems that can selectively bind to specific cell types, thereby enhancing therapeutic efficacy and reducing off-target effects.

It is important to note that the maleimide group can undergo hydrolysis, particularly at alkaline pH. Therefore, reactions and storage should be conducted under controlled pH conditions, typically neutral or slightly acidic, to maintain the reactivity of the maleimide moiety.

References

An In-depth Technical Guide to DSPE-PEG2-Maleimide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) is a heterobifunctional lipid-polymer conjugate crucial for advanced drug delivery systems. This molecule is prized for its ability to anchor to lipid-based nanoparticles, such as liposomes and micelles, while presenting a reactive maleimide (B117702) group for the covalent attachment of targeting ligands. This guide provides a comprehensive overview of the properties, characteristics, and experimental applications of DSPE-PEG-Mal, with a particular focus on DSPE-PEG2000-Maleimide, a commonly used variant.

Core Properties and Characteristics

DSPE-PEG-Mal is an amphiphilic molecule composed of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon acyl chains that serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of nanoparticles.[][2]

-

Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the nanoparticle surface. This PEG shield reduces recognition by the reticuloendothelial system, thereby prolonging circulation time in the body.[3][4][5] The number following "PEG" indicates the average molecular weight of the PEG chain in Daltons (e.g., PEG2000).

-

Maleimide: A reactive functional group at the distal end of the PEG chain. The maleimide group selectively reacts with sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is central to the creation of targeted drug delivery vehicles.

Chemical Structure of DSPE-PEG-Maleimide

Caption: General structure of DSPE-PEG-Maleimide.

Quantitative Data

The following tables summarize the key physical and chemical properties of DSPE-PEG-Maleimide, primarily focusing on the widely used DSPE-PEG2000-Maleimide variant. Data is compiled from various commercial suppliers and literature sources.

Table 1: Physical and Chemical Properties of DSPE-PEG2000-Maleimide

| Property | Value | References |

| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] | |

| CAS Number | 474922-22-0 | |

| Molecular Formula | C139H271N4O57P (average, due to PEG polydispersity) | |

| Average Molecular Weight | ~2800 g/mol (for PEG2000 variant) | |

| Appearance | White to off-white powder or solid | |

| Purity | ≥90% to >99% (typically by HPLC or TLC) | |

| Solubility | Soluble in chloroform, DMSO, DCM, DMF. Soluble in warm water or ethanol (B145695) with gentle warming. | |

| Storage Conditions | -20°C, protect from light and moisture. |

Table 2: Characteristics of Nanoparticles Formulated with DSPE-PEG2000

The characteristics of nanoparticles incorporating DSPE-PEG can vary significantly based on the formulation method and other lipid components. The following are representative values from literature.

| Property | Value | System/Context | References |

| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | DSPE-PEG2000 micelles in aqueous solution. | |

| Micelle Hydrodynamic Diameter | ~15 - 41 nm | DSPE-PEG2000 micelles. | |

| Liposome (B1194612) Hydrodynamic Diameter | ~50 - 150 nm | Varies based on extrusion and composition. | |

| Polydispersity Index (PDI) | < 0.3 | Indicates a relatively narrow size distribution. | |

| Zeta Potential | Approx. -38.0 mV | DSPE-PEG2000 nanoparticles, indicating negative surface charge. |

Experimental Protocols

Protocol 1: Conjugation of Thiol-Containing Ligands to DSPE-PEG-Maleimide

The reaction between the maleimide group of DSPE-PEG-Mal and a thiol group on a targeting ligand (e.g., a cysteine residue in a peptide or antibody) is a cornerstone of its application.

Materials:

-

DSPE-PEG-Maleimide

-

Thiol-containing protein, peptide, or other biomolecule

-

Degassed reaction buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5. Thiol-free buffers are essential.

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.

-

Anhydrous DMSO or DMF for dissolving DSPE-PEG-Maleimide.

-

Purification system (e.g., size exclusion chromatography, dialysis).

Procedure:

-

Prepare the Thiolated Biomolecule:

-

Dissolve the protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

-

Prepare the DSPE-PEG-Maleimide Solution:

-

Allow the vial of DSPE-PEG-Maleimide to warm to room temperature.

-

Prepare a stock solution (e.g., 1-10 mg/mL or 10 mM) by dissolving the lipid in a minimal amount of anhydrous DMSO or DMF. This solution should be prepared immediately before use as the maleimide group can hydrolyze in aqueous environments.

-

-

Perform the Conjugation Reaction:

-

Add the DSPE-PEG-Maleimide stock solution to the thiolated biomolecule solution while gently stirring. A 10-20x molar excess of the maleimide lipid to the thiol is often recommended as a starting point.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.

-

Incubate the reaction mixture. Common conditions are 2 hours at room temperature or overnight at 4°C.

-

-

Purify the Conjugate:

-

Remove the unreacted DSPE-PEG-Maleimide and other small molecules using a suitable purification method such as dialysis, size exclusion chromatography (e.g., Sephadex G-50), or FPLC.

-

Thiol-Maleimide Conjugation Pathway

Caption: Reaction scheme for thiol-maleimide conjugation.

Protocol 2: Preparation of Ligand-Targeted Liposomes via Post-Insertion

This method involves preparing liposomes first and then "inserting" the pre-formed DSPE-PEG-Ligand conjugate into the outer leaflet of the liposome bilayer.

Materials:

-

DSPE-PEG-Ligand conjugate (prepared as in Protocol 1)

-

Structural lipids (e.g., DSPC, DPPC, Cholesterol)

-

Hydration buffer (e.g., PBS)

-

Organic solvent (e.g., chloroform, ethanol)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Prepare Pre-formed Liposomes:

-

Dissolve the structural lipids (e.g., DSPC and cholesterol) in an organic solvent.

-

Create a thin lipid film by evaporating the solvent using a rotary evaporator or a stream of nitrogen gas.

-

Hydrate the lipid film with the desired buffer at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC). This results in a suspension of multilamellar vesicles (MLVs).

-

To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

-

Prepare DSPE-PEG-Ligand Micelles:

-

Hydrate the purified DSPE-PEG-Ligand conjugate in buffer to form a micellar solution.

-

-

Post-Insertion Step:

-

Incubate the pre-formed liposomes with the DSPE-PEG-Ligand micellar solution. The incubation temperature should be near the phase transition temperature of the lipids.

-

During incubation, the DSPE anchor of the conjugate will spontaneously insert into the lipid bilayer of the liposomes.

-

-

Purification:

-

Remove any non-inserted micelles by purification, for example, using a gel filtration column.

-

Experimental Workflow for Targeted Liposome Preparation

Caption: Workflow for preparing targeted liposomes.

Applications in Research and Drug Development

The unique properties of DSPE-PEG-Mal make it an invaluable tool in nanomedicine and bioconjugation.

-

Targeted Drug Delivery: By conjugating antibodies, peptides, aptamers, or other targeting moieties to the maleimide group, researchers can direct drug-loaded nanoparticles to specific cells or tissues, such as tumors. This enhances therapeutic efficacy while minimizing off-target toxicity.

-

Gene Therapy: DSPE-PEG-Mal is used in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material like siRNA and mRNA. Targeted LNPs can ensure that the genetic payload reaches the intended cells more efficiently.

-

Diagnostic Imaging: Functionalized nanoparticles incorporating DSPE-PEG-Mal can be used to deliver imaging agents to specific sites of interest, improving the contrast and precision of diagnostic techniques like MRI or PET scans.

-

Biosensor Development: The ability to attach specific biorecognition elements to a lipid surface allows for the construction of sensitive biosensors.

Conclusion

DSPE-PEG-Maleimide is a versatile and powerful reagent for the development of sophisticated, targeted nanomedicines. Its well-defined structure, combining a stable lipid anchor, a biocompatible PEG spacer, and a highly specific reactive group, provides researchers with a robust platform for conjugating a wide array of biomolecules to nanoparticle surfaces. The methodologies outlined in this guide offer a foundation for harnessing the full potential of DSPE-PEG-Mal in creating the next generation of targeted therapeutics and diagnostics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DSPE-PEG2000-Maleimide for Liposome (B1194612) Formulation

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-MAL), a critical component in the development of advanced, targeted liposomal drug delivery systems. We will explore its core properties, formulation protocols, and the mechanisms that enable its efficacy in targeted therapies.

Introduction to DSPE-PEG2000-Maleimide

DSPE-PEG2000-Maleimide is a functionalized, PEGylated phospholipid essential for modern bioconjugation and targeted drug delivery. Its structure is comprised of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid with two 18-carbon stearoyl chains. Its hydrophobic nature allows it to anchor firmly within the lipid bilayer of a liposome.

-

Polyethylene Glycol (PEG2000): A hydrophilic polymer chain with an approximate molecular weight of 2000 Daltons. The PEG moiety forms a protective hydrophilic layer on the liposome surface, providing "stealth" characteristics that help evade the immune system and prolong circulation time in the bloodstream.

-

Maleimide (B117702) (MAL): A reactive group located at the distal end of the PEG chain. This group is highly selective for sulfhydryl (thiol) groups, enabling the covalent attachment of targeting ligands like peptides, antibodies, or aptamers.

The primary application of DSPE-PEG2000-MAL is to create targeted liposomes or nanoparticles. By incorporating this lipid into the formulation, researchers can covalently couple thiol-containing ligands to the liposome surface via highly efficient thiol-maleimide "click" chemistry. This strategy transforms a standard liposome into a targeted delivery vehicle capable of recognizing and binding to specific receptors overexpressed on diseased cells, such as cancer cells, thereby increasing drug concentration at the target site and reducing systemic toxicity.

Core Chemistry and Mechanism of Action

The functionality of DSPE-PEG2000-MAL hinges on the specific and stable reaction between the maleimide group and a thiol group, typically from a cysteine residue on a protein or peptide.

Thiol-Maleimide Conjugation

The reaction proceeds through a Michael addition mechanism, where the nucleophilic thiol group attacks the carbon-carbon double bond within the electron-deficient maleimide ring. This forms a stable, covalent thioether bond. This reaction is highly efficient and chemoselective within a pH range of 6.5-7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring specific conjugation to sulfhydryl groups.

Caption: Thiol-Maleimide Michael addition reaction.

Stability Considerations

While the resulting thioether bond is stable, the maleimide group itself is susceptible to hydrolysis, especially at pH values above 7.5. Hydrolysis opens the maleimide ring to form an unreactive maleic acid, preventing conjugation. Studies have shown that at pH 7.0, the maleimide group on DSPE-PEG2000-MAL remains nearly 100% active after 24 hours. However, at pH 9.5, the activity can decrease to as low as 18% after just 5 hours. This underscores the critical importance of maintaining proper pH during liposome preparation and conjugation.

Quantitative Data on Formulation and Characterization

The physical properties and performance of DSPE-PEG2000-MAL liposomes depend on the formulation parameters. The following tables summarize typical quantitative data from the literature.

Table 1: Example Liposome Formulations

| Liposome Type | Lipid Composition (Molar Ratio) | Purpose | Reference |

| Maleimide-Functionalized | DSPC:Cholesterol:DSPE-PEG2000-MAL (55:40:5) | General formulation for empty liposomes | |

| Control (Non-targeted) | PC:Cholesterol:DSPE-PEG2000-OMe (2:1:0.03) | Control for cross-linking studies | |

| Maleimide-Functionalized | PC:Cholesterol:DSPE-PEG2000-MAL (2:1:0.03) | Liposomes for thioether cross-linking | |

| RGD-Modified Cationic | DC-Chol:DOPE:DSPE-PEG2000-RGD (50:49:1) | siRNA delivery |

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; PC: Phosphatidylcholine; Chol: Cholesterol; DC-Chol: Dihydrocholesterol; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

Table 2: Physicochemical Characteristics of Doxorubicin-Loaded Liposomes

| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |

| Lip/Dox (Control) | 115.3 ± 4.2 | 0.13 ± 0.02 | -23.7 ± 1.5 | ~95 |

| M-Lip/Dox (Maleimide) | 118.1 ± 3.8 | 0.12 ± 0.03 | -25.1 ± 1.9 | ~95 |

| Data adapted from a study on maleimide-functionalized liposomes for doxorubicin (B1662922) delivery. |

Table 3: Maleimide Activity During Liposome Preparation

| Preparation Method | Stage | Active Maleimide Groups (%) |

| Pre-insertion | After liposome formation | 63% |

| Pre-insertion | After purification (dialysis) | 32% |

| Post-insertion | After micelle insertion & purification | 76% |

| This data highlights the significant loss of maleimide activity during certain preparation and purification steps, with the post-insertion method retaining higher reactivity. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for creating and characterizing targeted liposomes using DSPE-PEG2000-MAL.

Protocol 1: Formulation of Maleimide Liposomes via Thin-Film Hydration

This protocol describes the "pre-insertion" method, where DSPE-PEG2000-MAL is included with other lipids from the start.

Materials:

-

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000-MAL)

-

Organic Solvent (e.g., Chloroform or Chloroform:Methanol mixture)

-

Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.4)

-

Rotary evaporator, water bath, liposome extruder, polycarbonate membranes (e.g., 100 nm pore size).

Procedure:

-

Lipid Film Preparation: Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000-MAL at a 55:40:5 molar ratio) in a round-bottom flask using an organic solvent.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. Further dry the film under vacuum for several hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the chosen aqueous buffer. This is done by adding the buffer to the flask and agitating it (e.g., vortexing or sonicating in a water bath) at a temperature above the phase transition temperature (Tm) of the lipids. This process forms multilamellar vesicles (MLVs).

-

Extrusion (Size Reduction): To produce unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion. Load the suspension into a gas-tight syringe and pass it repeatedly (e.g., 11-21 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a liposome extruder. The resulting translucent suspension of small unilamellar vesicles (SUVs) is now ready for conjugation.

Protocol 2: Ligand Conjugation via Thiol-Maleimide Reaction

This protocol outlines the covalent attachment of a thiol-containing peptide to the surface of pre-formed maleimide liposomes.

Materials:

-

Maleimide-functionalized liposomes (from Protocol 1)

-

Thiol-containing ligand (e.g., cysteine-terminated peptide)

-

Reducing agent (e.g., TCEP or DTT)

-

Reaction Buffer (e.g., PBS or HEPES, pH 6.8-7.2)

-

Purification system (e.g., dialysis cassette or size exclusion chromatography column)

Procedure:

-

Ligand Preparation: If the ligand's thiol groups are oxidized (forming disulfide bonds), they must be reduced. Dissolve the peptide in the reaction buffer and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature.

-

Conjugation Reaction: Add the reduced peptide solution to the maleimide liposome suspension. A typical molar ratio is 1.2:1 or 2:1 of peptide to DSPE-PEG2000-MAL. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under gentle mixing.

-

Quenching (Optional): To quench any unreacted maleimide groups and prevent non-specific reactions, a small molecule thiol like cysteine can be added.

-

Purification: Remove the unconjugated peptide and other reactants from the final immunoliposome product using dialysis against the storage buffer or size exclusion chromatography.

Protocol 3: Characterization of Formulations

Methods:

-

Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge.

-

Quantification of Active Maleimide: Use an indirect Ellman's assay. First, incubate the maleimide-liposomes with a known concentration of a thiol (like cysteine). Then, use Ellman's reagent (DTNB) to quantify the amount of unreacted thiol. The difference allows for the calculation of active maleimide groups.

-

Conjugation Efficiency: Determine the amount of conjugated peptide using HPLC by measuring the decrease in the free peptide peak in the supernatant after separating the liposomes.

-

Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the liposomes (e.g., using dialysis or ultrafiltration). Disrupt the liposomes with a detergent (e.g., Triton X-100) and quantify the encapsulated drug using HPLC or UV-Vis spectrophotometry.

Caption: Experimental workflow for targeted liposome preparation.

Cellular Interaction and Uptake

The ultimate goal of using DSPE-PEG

The Role of DSPE-PEG-Maleimide in Advanced Nanoparticle Functionalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) is a heterobifunctional polymer-lipid conjugate that has become an indispensable tool in the field of nanomedicine.[1][2] Its unique structure, comprising a lipid anchor (DSPE), a hydrophilic spacer (PEG), and a reactive maleimide (B117702) group, enables the stable incorporation into lipid-based nanoparticles and the covalent attachment of targeting ligands. This guide provides an in-depth overview of DSPE-PEG-Mal, its application in nanoparticle functionalization, and detailed protocols for its use.

The DSPE component facilitates the integration of the molecule into the lipid bilayer of nanoparticles such as liposomes, while the PEG chain provides a "stealth" characteristic, reducing recognition by the reticuloendothelial system and prolonging circulation time in vivo.[3][4] The terminal maleimide group allows for the specific and efficient conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting moieties, through a stable thioether linkage.[] This targeted approach enhances the delivery of therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.

Mechanism of Action: Thiol-Maleimide Conjugation

The functionalization of nanoparticles with DSPE-PEG-Mal primarily relies on the highly specific reaction between the maleimide group and a sulfhydryl (thiol) group. This Michael addition reaction is efficient and proceeds under mild conditions, making it ideal for conjugating sensitive biological ligands. The reaction forms a stable, covalent thioether bond, ensuring the permanent attachment of the targeting moiety to the nanoparticle surface.

Several factors can influence the efficiency of this conjugation reaction, including pH, temperature, and the molar ratio of maleimide to thiol groups. Optimal reaction conditions typically involve a pH range of 6.5-7.5 and room temperature.

Quantitative Data on Nanoparticle Functionalization

The incorporation of DSPE-PEG-Mal and the subsequent conjugation of targeting ligands can influence the physicochemical properties of nanoparticles. The following tables summarize key quantitative data from various studies.

| Nanoparticle Type | Targeting Ligand | DSPE-PEG-Mal Concentration (mol%) | Conjugation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| PLGA NP | cRGDfK peptide | Not specified | 84 ± 4 | Not specified | Not specified | |

| PLGA NP | 11A4 nanobody | Not specified | 58 ± 12 | Not specified | Not specified | |

| Liposomes | F3 peptide | Not specified | > 95 | Not specified | Not specified | |

| Cubosomes | anti-EGFR Fab' | Not specified | ~95 | 232 | Not specified | |

| Hexosomes | anti-EGFR Fab' | Not specified | ~95 | 251 | Not specified |

| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Lipo-1 (encapsulating gold complexes) | 172 ± 7 | Not specified | Neutral | |

| Lipo-2 (encapsulating gold complexes) | 188 ± 7 | Not specified | Neutral | |

| Liposomal vaccine formulation | 110 - 150 | < 0.2 | Negative | |

| PEGylated pH-sensitive liposomes | 122 ± 2.14 | 0.224 | -15.5 | |

| TPPLs | 134 ± 1.88 | 0.238 | -13.98 |

Experimental Protocols

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating DSPE-PEG-Mal using the thin-film hydration method followed by extrusion.

Materials:

-

Lipids (e.g., DSPC, Cholesterol)

-

DSPE-PEG-Maleimide

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the lipids and DSPE-PEG-Maleimide in chloroform in a round-bottom flask at the desired molar ratio (e.g., 2:1:0.1 for PC/PE mix:cholesterol:DSPE-PEG-maleimide).

-

Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).

-

For size homogenization, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated for an odd number of passes (e.g., 11-21 times) to obtain a suspension of small unilamellar vesicles (SUVs).

-

The resulting maleimide-functionalized liposomes are now ready for conjugation.

Conjugation of Thiol-Containing Ligands to Maleimide-Functionalized Liposomes

This protocol outlines the general procedure for conjugating a thiol-containing peptide or antibody to the surface of pre-formed maleimide-functionalized liposomes.

Materials:

-

Maleimide-functionalized liposomes

-

Thiol-containing ligand (e.g., peptide with a terminal cysteine)

-

Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.4)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve the thiol-containing ligand in the reaction buffer.

-

Add the ligand solution to the maleimide-functionalized liposome (B1194612) suspension. The molar ratio of maleimide to thiol can be optimized, with ratios from 2:1 to 5:1 being common.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 8 hours), often under an inert atmosphere to prevent oxidation of the thiol groups.

-

The reaction can be quenched by adding a small molecule thiol such as L-cysteine.

-

Remove unconjugated ligand and other reactants by a suitable purification method, such as size exclusion chromatography or dialysis.

Characterization of Functionalized Nanoparticles

It is crucial to characterize the nanoparticles before and after functionalization to ensure successful conjugation and to assess their final properties.

-

Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Determined by electrophoretic light scattering to assess surface charge and stability.

-

Conjugation Efficiency: Can be determined by quantifying the unbound ligand in the supernatant after purification using methods like HPLC or by using a colorimetric assay such as the Ellman's test for unreacted thiols.

-

Confirmation of Conjugation: Techniques like SDS-PAGE can be used to confirm the covalent attachment of proteins or large peptides to the nanoparticles.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

Caption: Workflow for creating ligand-targeted nanoparticles.

Factors Influencing Thiol-Maleimide Conjugation Efficiency

Caption: Key factors affecting conjugation efficiency.

Targeted Drug Delivery via DSPE-PEG-Mal Functionalized Nanoparticles

Caption: Targeted drug delivery mechanism.

References

DSPE-PEG2-mal for targeted therapy research

An In-Depth Technical Guide to DSPE-PEG2-MAL for Targeted Therapy Research

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Maleimide(Polyethylene Glycol)-2000] (this compound) is a heterobifunctional phospholipid-PEG conjugate that has become an indispensable tool in the field of targeted drug delivery. It is an amphiphilic polymer comprised of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) (MAL) terminal group. This unique structure allows this compound to be incorporated into the lipid bilayers of nanocarriers, such as liposomes and micelles, serving as a versatile linker for attaching targeting ligands.

The DSPE portion acts as a hydrophobic anchor, ensuring stable integration into the lipid core of a nanoparticle. The hydrophilic PEG chain extends from the nanoparticle surface, creating a "stealth" layer that helps the carrier evade the mononuclear phagocyte system, thereby prolonging its circulation time in the bloodstream and increasing the probability of reaching the target tissue. The terminal maleimide group is a highly reactive functional group that specifically forms stable covalent bonds with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of peptides and antibodies. This specific reactivity allows for the precise conjugation of targeting moieties to the surface of the nanocarrier, enabling active targeting of specific cells or tissues, such as tumors.

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, mechanism of action, experimental protocols, and key quantitative data relevant to its application in targeted therapy research.

Core Properties and Characteristics

This compound is a white, solid powder that is soluble in various organic solvents like chloroform (B151607), DMSO, and DMF. Its amphiphilic nature allows it to self-assemble in aqueous solutions to form structures like micelles and liposomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Maleimide PEG DSPE, DSPE-PEG-Mal | |

| Formula | C55H100N3O14P (for PEG2 variant) | |

| Molecular Weight | ~2800 g/mol (for PEG2000) | |

| Purity | ≥95% | |

| Physical Form | White to off-white solid powder | |

| Solubility | Soluble in DMSO, DCM, DMF, Chloroform | |

| Storage Condition | -20°C in a dry environment | |

| Reactive Group | Maleimide | |

| Reacts With | Sulfhydryl (-SH) groups |

Mechanism of Action in Targeted Therapy

The utility of this compound in targeted therapy stems from the distinct functions of its three components, culminating in a nanocarrier that is long-circulating and capable of specific cell recognition.

-

DSPE Anchor: The hydrophobic DSPE tail inserts itself into the lipid bilayer of a liposome (B1194612) or the core of a micelle, ensuring the stable presentation of the PEG-maleimide moiety on the nanoparticle surface.

-

PEG Spacer: The PEG linker acts as a hydrophilic shield on the nanocarrier's surface. This "PEGylation" reduces opsonization (the process of marking pathogens for phagocytosis) and uptake by the reticuloendothelial system (RES), leading to a significantly longer circulation half-life in the bloodstream. This extended circulation is critical for passive targeting through the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature.

-

Maleimide Group: The terminal maleimide group is the key to active targeting. It undergoes a specific and efficient Michael addition reaction with a sulfhydryl (thiol) group from a targeting ligand, such as a cysteine residue in a peptide or a reduced antibody fragment. This reaction forms a stable thioether bond, covalently attaching the ligand to the nanoparticle surface. The reaction proceeds readily at a neutral pH (7.0-7.5).

Visualization of Bioconjugation Chemistry

The following diagram illustrates the fundamental maleimide-thiol conjugation reaction that enables the surface functionalization of nanocarriers.

Caption: Covalent conjugation via maleimide-thiol reaction.

Experimental Protocols

Successful formulation of targeted nanocarriers using this compound requires precise and controlled experimental procedures. The following sections detail standardized protocols for preparation, conjugation, and characterization.

Protocol 1: Preparation of this compound Functionalized Liposomes

This protocol describes the thin-film hydration method, a common technique for preparing liposomes.

-

Lipid Dissolution: In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol) and this compound in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture. A typical molar ratio might be 55:40:5 (DSPC:Chol:this compound).

-

Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. This process forms multilamellar vesicles (MLVs). If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.

-

Size Reduction (Extrusion): To produce unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. An odd number of passes (e.g., 11-21) is recommended.

-

Purification: Remove any unencapsulated drug or non-incorporated materials using size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

-

Storage: Store the prepared maleimide-functionalized liposomes at 4°C under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the maleimide group.

Protocol 2: Conjugation of Thiolated Peptide to Liposomes

This protocol details the steps for attaching a thiol-containing targeting ligand to the prepared maleimide-functionalized liposomes.

-

Ligand Preparation: If the peptide's thiol group is protected or exists as a disulfide bond, it must be reduced. Dissolve the peptide in a degassed buffer and treat with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a 10-fold molar excess for 1 hour at room temperature.

-

Conjugation Reaction: Add the reduced peptide solution to the maleimide-functionalized liposome suspension. A typical molar ratio of peptide to this compound is 2:1.

-

Incubation: Allow the reaction to proceed for at least 8 hours at room temperature or overnight at 4°C with gentle stirring. The entire process should be conducted under an inert atmosphere (nitrogen or argon) to prevent re-oxidation of the thiol groups.

-

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, and incubating for 30-60 minutes. This prevents non-specific reactions and aggregation.

-

Final Purification: Remove the excess peptide and quenching agent via dialysis or size exclusion chromatography. The final targeted liposome product is now ready for characterization and use.

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from liposome preparation to the final targeted nanocarrier.

Caption: Workflow for preparing ligand-targeted liposomes.

Protocol 3: Characterization of Nanoparticles

Proper characterization is essential to ensure the quality and consistency of the formulated nanoparticles.

-

Size and Polydispersity Index (PDI):

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the nanoparticle suspension in the appropriate buffer. Place the sample in a cuvette and measure the Z-average diameter and PDI using a DLS instrument. PDI values below 0.2 indicate a monodisperse and homogenous population.

-

-

Zeta Potential:

-

Technique: Laser Doppler Velocimetry (using a DLS instrument).

-

Procedure: Measure the surface charge of the nanoparticles. This value is crucial for predicting stability in suspension.

-

-

Morphology:

-

Technique: Transmission Electron Microscopy (TEM) or Cryo-TEM.

-

Procedure: Visualize the nanoparticles to confirm their size, shape (e.g., spherical), and lamellarity.

-

-

Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Technique: HPLC or UV-Vis Spectrophotometry.

-

Procedure: Separate the unencapsulated ("free") drug from the liposomes using methods like ultrafiltration or size exclusion chromatography. Lyse the liposomes with a detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug. Quantify the drug in both the free and encapsulated fractions to calculate EE% and DL%.

-

Quantitative Data Analysis

The performance of this compound based nanocarriers has been quantified in numerous studies. The tables below summarize key findings.

Table 2: Nanoparticle Formulation and Characterization Data

| Formulation | Average Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Source(s) |

| DSPE-PEG2000 Micelles | 9.6 ± 0.6 | Mono-modal | -2.7 ± 1.1 | N/A | |

| Ridaforolimus-loaded DSPE-PEG2000 Micelles | 33 ± 15 | N/A | N/A | 77.5 ± 1.7 | |

| DOX-loaded DSPE-PEG-C60 Micelles | ~211 | N/A | N/A | ~90 | |

| cRGD-CL Liposomes (after extrusion) | ~126 | 0.1 | N/A | N/A | |

| SK-EPC/PEG-liposomes | <200 | N/A | Negative | 10-33 |

Table 3: Pharmacokinetic Parameters of DSPE-PEG Formulations

| Formulation | Drug | Animal Model | Half-life (t1/2) | Clearance | Key Finding | Source(s) |

| DSPE-PEG2000 Micelles | Ridaforolimus | Rat | Increased 1.7-fold vs. free drug | Decreased 0.6-fold vs. free drug | Micelles increased serum circulation time. | |

| DSPE-PEG2000 Micelles | 99mTc | Mice | 456.3 min | N/A | Long blood circulation time observed. | |

| PEG-liposomes | Streptokinase (SK) | N/A | Significantly greater than free SK | N/A | PEGylated liposomes enhanced pharmacokinetic profile. | |

| DSPE-PEG2000 Liposomes | Quercetin/Temozolomide | Rat | Delayed clearance | N/A | Nanoliposomes enhanced drug delivery to the brain. |

Table 4: In Vitro Performance Metrics

| Formulation | Cell Line | Assay | Result | Source(s) |

| APTEDB-PEG2000/PEG1000 LS | U87MG | Cellular Uptake | Highest uptake among tested formulations | |

| cRGD-CL/pshOC-2 | MCF-7 | Transfection Efficiency | High GFP intensity observed | |

| HEKM Micelles | Tumor Cells | Cellular Internalization | Enhanced internalization due to EGFR-HER2 targeting | |

| DOX-loaded DSPE-PEG-C60 Micelles | H9c2, BEL-7402 | Drug Release | ~57% release after 48h at pH 7.4 |

Logical Pathway for Targeted Delivery

This compound is a component of a larger system designed to overcome biological barriers and deliver a therapeutic payload specifically to target cells. The logical progression from administration to cellular action is a multi-step process.

An In-depth Technical Guide to DSPE-PEG2-Maleimide Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of bioconjugation using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-mal). This versatile lipid-PEG conjugate is a cornerstone in the development of targeted drug delivery systems, particularly for functionalizing liposomes and other nanoparticles with biomolecules such as peptides, antibodies, and other ligands. This guide details the core chemistry, experimental protocols, and characterization techniques to empower researchers in their drug development endeavors.

Core Principles of this compound Bioconjugation

The bioconjugation strategy employing this compound hinges on the highly efficient and specific reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group. This reaction, a Michael addition, forms a stable covalent thioether bond, securely linking the lipid-PEG anchor to the desired biomolecule.

Reaction Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This process is highly chemoselective for thiols, especially within a specific pH range, making it ideal for the site-specific modification of cysteine residues in proteins and peptides.

"Click Chemistry" Attributes: The thiol-maleimide reaction is often categorized as a "click chemistry" reaction due to its high efficiency, selectivity, rapid kinetics, and ability to proceed under mild, aqueous conditions, which are favorable for biological molecules.

Key Parameters Influencing the Reaction

Successful and efficient bioconjugation with this compound requires careful control of several experimental parameters.

-

pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions with amines (e.g., lysine (B10760008) residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.

-

Temperature: The reaction typically proceeds efficiently at room temperature (20-25°C). Lowering the temperature (e.g., 4°C) can be used to slow down the reaction rate if necessary, for instance, to monitor the reaction progress more easily.

-

Molar Ratio of Reactants: The molar ratio of this compound to the thiol-containing biomolecule is a key parameter to optimize for achieving the desired degree of conjugation. An excess of the maleimide component is often used to drive the reaction to completion, but the optimal ratio should be determined empirically for each specific application.

-

Solvent: While the reaction is amenable to aqueous buffers, the use of organic co-solvents like DMSO or DMF may be necessary to dissolve the this compound and the biomolecule of interest. Care must be taken to ensure the stability and activity of the biomolecule in the chosen solvent system.

Quantitative Data Presentation

This section summarizes key quantitative data related to this compound bioconjugation to facilitate experimental design and comparison.

Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal amine reaction |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 2: Representative Conjugation Efficiencies under Various Conditions

| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time (minutes) | pH | Temperature | Conjugation Efficiency (%) | Reference |

| cRGDfK Peptide | 2:1 | 30 | 7.0 | Room Temp | 84 ± 4 | |

| 11A4 Nanobody | 5:1 | 120 | 7.4 | Room Temp | 58 ± 12 |

Table 3: Stability of Maleimide-Thiol Adducts

| Adduct | Conditions | Half-life (t½) | Reference |

| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 19 ± 2 hours | |

| N-ethylmaleimide (NEM) - N-acetylcysteine | Incubated with glutathione | 20 to 80 hours | |

| Antibody-drug conjugate (ADC) with maleimide linker | In human plasma at 37°C (stable site) | ~80% remaining after 72 hours | |

| Antibody-drug conjugate (ADC) with maleimide linker | In human plasma at 37°C (labile site) | ~20% remaining after 72 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound bioconjugation.

Protocol 1: Preparation of this compound Incorporated Liposomes via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound.

Materials:

-

Primary phospholipid (e.g., DSPC, DOPC)

-

Cholesterol

-

This compound

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., PBS pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:this compound).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous hydration buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.

-

This process forms multilamellar vesicles (MLVs). For enhanced encapsulation of hydrophilic drugs, the drug can be dissolved in the hydration buffer.

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

The extrusion should be performed at a temperature above the Tc of the lipids. Pass the liposome (B1194612) suspension through the extruder 11-21 times to ensure a narrow size distribution.

-

-

Storage:

-

Store the prepared liposomes at 4°C.

-

Protocol 2: Conjugation of a Cysteine-Containing Peptide to this compound Liposomes

This protocol details the covalent attachment of a thiol-containing peptide to the surface of pre-formed maleimide-functionalized liposomes.

Materials:

-

This compound incorporated liposomes (from Protocol 1)

-

Cysteine-containing peptide

-

Conjugation buffer (e.g., PBS or HEPES buffer, pH 7.0-7.5, degassed)

-

Reducing agent (optional, e.g., TCEP)

-

Anhydrous DMSO or DMF (if needed to dissolve the peptide)

-

Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the degassed conjugation buffer. If the peptide has low aqueous solubility, it can be first dissolved in a minimal amount of DMSO or DMF and then added to the buffer.

-

(Optional) If the peptide contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the peptide solution to the this compound liposome suspension. The molar ratio of peptide to this compound should be optimized, but a starting point of a 1.2 to 2-fold molar excess of peptide can be used.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.

-

-

Purification of Peptide-Conjugated Liposomes:

-

Separate the peptide-conjugated liposomes from unreacted peptide and other small molecules using size exclusion chromatography (SEC).

-

Equilibrate the

-

Methodological & Application

Application Notes and Protocols for DSPE-PEG2-Maleimide Conjugation to Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-Mal) is a versatile lipid-polymer conjugate widely employed in drug delivery systems.[1][2] Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the spontaneous formation of micelles or incorporation into liposomal bilayers.[3][4] The terminal maleimide (B117702) group provides a reactive handle for the covalent conjugation of thiol-containing molecules, such as cysteine-bearing peptides, through a Michael addition reaction. This process, known as PEGylation, can enhance the therapeutic properties of peptides by increasing their solubility, prolonging their circulation half-life, and reducing their immunogenicity.

These application notes provide a detailed protocol for the conjugation of this compound to a cysteine-containing peptide, followed by purification and characterization of the resulting conjugate.

Reaction Principle: Thiol-Maleimide Chemistry

The conjugation of DSPE-PEG2-maleimide to a peptide relies on the highly efficient and selective reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue within the peptide sequence. This reaction proceeds via a Michael addition mechanism, where the thiol acts as a nucleophile and attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond.

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing reactions with other nucleophilic groups such as amines.

Experimental Protocols

Materials and Equipment

-

DSPE-PEG2-Maleimide

-

Cysteine-containing peptide

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed

-

Organic Solvent (if needed for dissolving reagents): Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reducing agent (optional, for peptides with existing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction vials

-

Inert gas (e.g., nitrogen or argon)

-

Stirring plate and stir bar

-

Purification system: Size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), or dialysis/ultrafiltration equipment.

-

Analytical instruments for characterization: MALDI-TOF mass spectrometer, HPLC system.

Step-by-Step Conjugation Protocol

-

Peptide Preparation (if necessary):

-

If the peptide contains disulfide bonds, it is necessary to reduce them to free thiols prior to conjugation.

-

Dissolve the peptide in a degassed buffer.

-

Add a 10-100 fold molar excess of a reducing agent like TCEP.

-

Incubate for 20-60 minutes at room temperature.

-

Remove the excess reducing agent by desalting or buffer exchange.

-

-

Reagent Preparation:

-

Dissolve the cysteine-containing peptide in the degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.

-

Separately, dissolve the DSPE-PEG2-Maleimide in the reaction buffer. If solubility is an issue, a small amount of a compatible organic solvent like DMSO can be used. It is recommended to prepare the maleimide solution fresh to avoid hydrolysis of the maleimide ring, which can occur at pH values above 7.5.

-

-

Conjugation Reaction:

-

Add the DSPE-PEG2-Maleimide solution to the peptide solution. The molar ratio of maleimide to thiol can be optimized, but a starting point of 2:1 to 5:1 is common.

-

Flush the reaction vial with an inert gas (nitrogen or argon) to prevent re-oxidation of the thiol groups.

-

Seal the vial and allow the reaction to proceed with gentle stirring.

-

Incubation can be carried out for 2 hours at room temperature or overnight at 4°C, protected from light if using fluorescently labeled components.

-

-

Monitoring the Reaction (Optional):

-

The progress of the conjugation can be monitored by techniques such as RP-HPLC or TLC. A successful reaction will show the appearance of a new peak corresponding to the conjugate and a decrease in the peaks of the starting materials.

-

Purification of the Conjugate

After the reaction is complete, it is crucial to purify the DSPE-PEG-peptide conjugate from unreacted peptide, unreacted DSPE-PEG-Maleimide, and any byproducts. The choice of purification method depends on the properties of the conjugate and the impurities to be removed.

-

Size Exclusion Chromatography (SEC): This is a common method for separating the larger conjugate from the smaller, unreacted peptide. Gel filtration columns like Sephadex G-25 can be used.

-

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is effective for purifying peptide conjugates.

-

Dialysis or Ultrafiltration: These methods are useful for removing small molecules like unreacted peptide and salts. Dialysis is suitable for pre-purification to eliminate molecules with a lower molecular weight. Ultrafiltration can be used to concentrate the product and remove smaller impurities.

-

Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC): These techniques can also be employed for the purification of PEGylated proteins and peptides, separating based on charge and hydrophobicity, respectively.

Characterization of the Conjugate

The purified DSPE-PEG-peptide conjugate should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This technique is used to determine the molecular weight of the conjugate, confirming the successful addition of the peptide to the DSPE-PEG-Maleimide. An increase in mass corresponding to the peptide's molecular weight should be observed.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the conjugate. A single, sharp peak is indicative of a pure product.

-

NMR Spectroscopy: 1H NMR and 31P NMR can provide detailed structural information about the conjugate.

Quantitative Data Summary

| Parameter | Recommended Range/Value | Reference(s) |

| Reaction pH | 6.5 - 7.5 | |

| Maleimide:Thiol Molar Ratio | 2:1 to 5:1 | |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | |

| Conjugation Efficiency | Can reach >95% with optimized conditions |

Visualizations

Caption: Experimental workflow for DSPE-PEG-Maleimide peptide conjugation.

Caption: Targeted drug delivery using a DSPE-PEG-peptide conjugate.

Applications in Drug Delivery

DSPE-PEG-peptide conjugates are extensively used to create targeted drug delivery systems. By conjugating a targeting peptide, such as an RGD (Arginine-Glycine-Aspartic acid) peptide, to the surface of a liposome (B1194612) or micelle, the nanocarrier can specifically bind to and be internalized by cells that overexpress the corresponding receptor (e.g., integrins on tumor cells). This targeted approach can enhance the delivery of therapeutic agents to the site of action, thereby increasing efficacy and reducing off-target side effects. The PEG component of the conjugate plays a crucial role in prolonging the circulation time of the nanocarrier, allowing for greater opportunity to reach the target tissue.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of DSPE-PEG2000-Mal in Liposome Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal) is a functionalized phospholipid critical for the development of advanced liposomal drug delivery systems. It combines the bilayer-forming properties of DSPE with the benefits of a polyethylene (B3416737) glycol (PEG) spacer and a reactive maleimide (B117702) group. The PEG moiety provides "stealth" characteristics, reducing protein adsorption and prolonging circulation half-life, while the terminal maleimide group allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, to the liposome (B1194612) surface.[1][2] This functionalization enables the active targeting of liposomes to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[1]

The core of its functionality lies in the maleimide-thiol reaction, a Michael addition reaction that forms a stable thioether bond between the maleimide group on the liposome and a sulfhydryl (thiol) group on the targeting ligand, typically from a cysteine residue.[3][4] This reaction is highly specific and proceeds efficiently under mild aqueous conditions, making it ideal for bioconjugation.

Core Principles and Methodologies

Two primary methods are employed to incorporate DSPE-PEG2000-Mal into liposomes: the pre-insertion method and the post-insertion method . The choice of method significantly impacts the stability and reactivity of the maleimide group.

-

Pre-insertion Method: DSPE-PEG2000-Mal is included with other lipids in the initial formulation mix before the formation of liposomes.

-

Post-insertion Method: DSPE-PEG2000-Mal is first formulated into micelles, which are then incubated with pre-formed liposomes, allowing the functionalized lipid to insert into the existing bilayer.

Studies have shown that the maleimide group is susceptible to hydrolysis, particularly at higher pH values, which converts it into an unreactive maleic acid. This hydrolysis can reduce the efficiency of ligand conjugation. The post-insertion method generally results in a higher percentage of active maleimide groups on the final liposome surface compared to the pre-insertion method.

Table 1: Comparison of Pre-insertion and Post-insertion Methods

| Feature | Pre-insertion Method | Post-insertion Method | Reference |

| Procedure | DSPE-PEG2000-Mal is part of the initial lipid mixture. | DSPE-PEG2000-Mal micelles are added to pre-formed liposomes. | |

| Maleimide Activity | Lower; ~32-63% of maleimide groups remain active. | Higher; ~76% of maleimide groups remain active. | |

| Advantages | Simpler, one-step formulation process. | Maximizes active maleimide groups available for conjugation; allows functionalization of existing liposome formulations. | |

| Disadvantages | Significant loss of maleimide activity during formulation and purification steps. | Requires an additional incubation step; potential for incomplete insertion. |

Experimental Protocols

Protocol 1: Liposome Preparation by Pre-insertion and Ligand Conjugation

This protocol describes the formation of maleimide-functionalized liposomes where DSPE-PEG2000-Mal is included from the start, followed by conjugation to a thiol-containing peptide.

1. Materials:

-

Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

-

Stabilizer: Cholesterol (CHO)

-

Functionalized lipid: DSPE-PEG2000-Mal

-

Thiol-containing ligand (e.g., cysteine-terminated peptide)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Solvent: Chloroform (B151607) or Ethanol (B145695)

-

Buffers: Phosphate-Buffered Saline (PBS), HEPES buffer (pH 6.5-7.5)

-

Equipment: Rotary evaporator, bath sonicator, liposome extruder, purification column (e.g., Sephadex G-50).

2. Procedure:

-

Step 1: Lipid Film Formation

-

Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Mal in chloroform or ethanol in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:CHO:DSPE-PEG2000-Mal).

-

Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C) to form a thin, uniform lipid film on the flask wall.

-

Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

-

-

Step 2: Hydration and Extrusion

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) by vortexing or sonicating the flask in a bath sonicator. This results in the formation of multilamellar vesicles (MLVs).

-

To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension 10-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a heated liposome extruder.

-

-

Step 3: Ligand Preparation

-